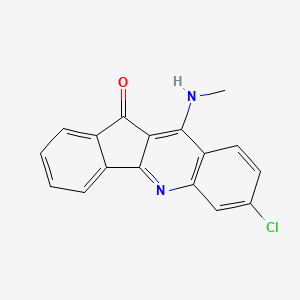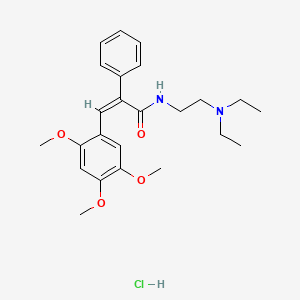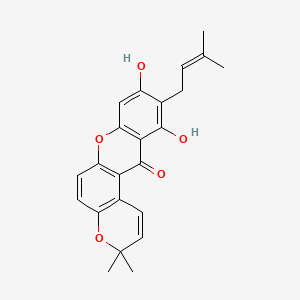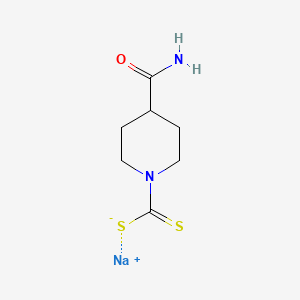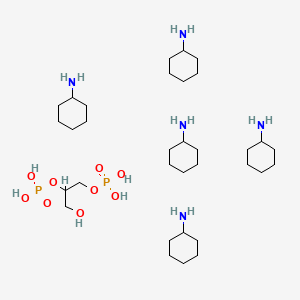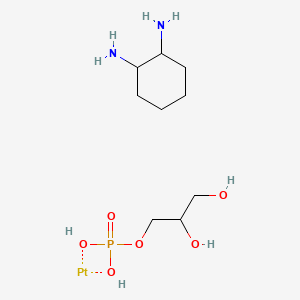
Glycerophosphate(1,2-diaminocyclohexane)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 271671 is a small molecule inhibitor identified through high throughput screening for its ability to inhibit eukaryotic protein synthesis . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthetic routes and reaction conditions for NSC 271671 are not widely documented in public literature. general methods for synthesizing small molecule inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final product purification through techniques such as chromatography . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
NSC 271671 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 271671 has been utilized in various scientific research applications:
Mechanism of Action
NSC 271671 exerts its effects by inhibiting eukaryotic protein synthesis. It targets the ribosome and interferes with the initiation and elongation phases of translation. This inhibition disrupts the normal function of the ribosome, leading to a decrease in protein synthesis and subsequent cellular effects .
Comparison with Similar Compounds
NSC 271671 can be compared with other small molecule inhibitors of protein synthesis, such as cycloheximide and anisomycin. While these compounds also inhibit protein synthesis, NSC 271671 is unique in its specific mechanism of action and molecular targets. Similar compounds include:
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in translation.
Anisomycin: Inhibits protein synthesis by binding to the ribosome and blocking peptide bond formation
Properties
CAS No. |
67165-94-0 |
|---|---|
Molecular Formula |
C9H23N2O6PPt |
Molecular Weight |
481.35 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;2,3-dihydroxypropyl dihydrogen phosphate;platinum |
InChI |
InChI=1S/C6H14N2.C3H9O6P.Pt/c7-5-3-1-2-4-6(5)8;4-1-3(5)2-9-10(6,7)8;/h5-6H,1-4,7-8H2;3-5H,1-2H2,(H2,6,7,8); |
InChI Key |
VSPYXIINXMTILM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(COP(=O)(O)O)O)O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


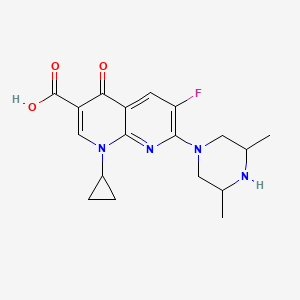
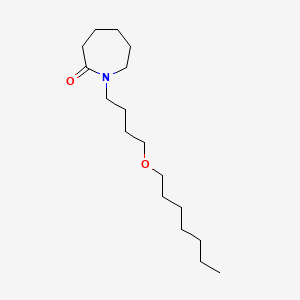
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
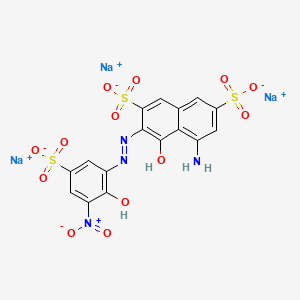
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

